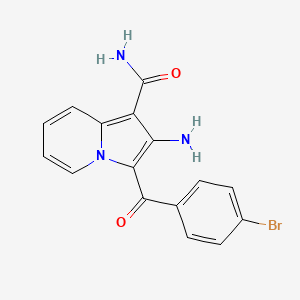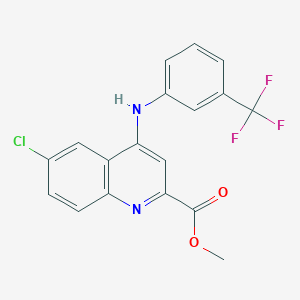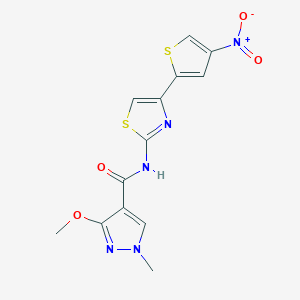
3-methoxy-1-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 3-methoxy-1-methyl-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-1H-pyrazole-4-carboxamide, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. Although the specific compound is not directly described in the provided papers, similar compounds with pyrazole cores have been synthesized and characterized, indicating the relevance of such structures in chemical research.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. While the exact synthesis of the compound is not detailed in the provided papers, similar compounds are synthesized and characterized by spectroscopic methods such as NMR, mass spectra, and FT-IR, as well as by single crystal X-ray diffraction studies . These methods confirm the structure of the synthesized compounds and are crucial for understanding the chemical nature of the pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, which provides precise information about the three-dimensional arrangement of atoms within the molecule. For instance, one of the compounds studied exhibits a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Such structural information is vital for understanding the chemical reactivity and potential interactions of the compound.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by their molecular structure. The presence of various functional groups, such as methoxy, carboxamide, and nitro groups, can affect the compound's behavior in chemical reactions. Although the specific reactions of the compound are not detailed, the provided papers discuss the stability of similar compounds, with one being thermally stable up to 190°C . This suggests that the compound may also exhibit stability under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from spectroscopic evaluations and theoretical calculations. For example, the nonlinear optical properties of a related compound are attributed to a small energy gap between the frontier molecular orbitals . Additionally, intermolecular hydrogen bond interactions, such as O-H∙∙∙O and N-H∙∙∙O, can stabilize the crystal packing of these compounds . Such properties are essential for the potential application of these compounds in materials science and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been synthesized and characterized by various spectroscopic methods. It exhibits a twisted conformation between the pyrazole and the thiophene rings and is thermally stable up to 190°C. Hirshfeld surface analysis and ab initio methods were used to optimize molecular geometries and electronic structures, identifying electrophilic and nucleophilic regions on the molecular surface (Kumara et al., 2018).
Molecular Docking and Quantum Chemical Calculations
- This compound's molecular structure and spectroscopic data have been obtained using DFT calculations. The intramolecular charge transfer was calculated by means of natural bond orbital analysis. Moreover, the biological effects were predicted based on molecular docking results (Viji et al., 2020).
Synthesis of Derivatives and Biological Activity Studies
- Derivatives of this compound have been synthesized, demonstrating that those with chlorine as a substituent are more toxic to bacteria. Particularly, compounds with a methoxy group exhibit enhanced toxicity (Uma et al., 2017).
Chemical Synthesis and Characterization
- Various pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates have been synthesized using this compound, further expanding its chemical utility (Khalifa et al., 2017).
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O4S2/c1-17-4-8(12(16-17)22-2)11(19)15-13-14-9(6-24-13)10-3-7(5-23-10)18(20)21/h3-6H,1-2H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISQAIUMNMTBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)
![[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B3016203.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B3016205.png)
![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
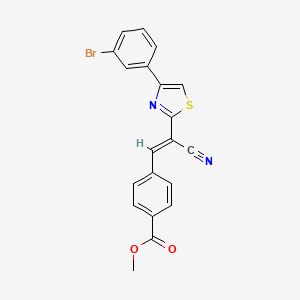

amine hydrochloride](/img/structure/B3016214.png)
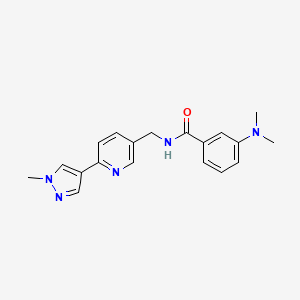
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)
![N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B3016222.png)
![N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3016223.png)
